molecular formula C7H12O2 B1318794 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde CAS No. 65626-23-5

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde

Cat. No.: B1318794
CAS No.: 65626-23-5
M. Wt: 128.17 g/mol
InChI Key: AUCJQPPZTFKDHI-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/molThis compound is characterized by a tetrahydropyran ring attached to an acetaldehyde group, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of tetrahydropyranyl ethers. These ethers are commonly used as protecting groups for alcohols in organic synthesis. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of alcohols and aldehydes, respectively. These interactions are crucial for the compound’s role in protecting alcohol groups during complex synthetic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been noted, where a specific dosage level leads to significant changes in cellular and metabolic activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidation of aldehydes and the formation of tetrahydropyranyl ethers. The compound interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a crucial role in its metabolism. These interactions can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its subcellular localization, which is directed by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde typically involves the reaction of tetrahydropyran with acetaldehyde under controlled conditions. . This method involves the cyclization of dienones to form the tetrahydropyran ring structure.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products

    Oxidation: The major product is 2-(Tetrahydro-2H-pyran-4-yl)acetic acid.

    Reduction: The major product is 2-(Tetrahydro-2H-pyran-4-yl)ethanol.

    Substitution: The major products depend on the nucleophile used but typically involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Medicine: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.

    2-(Tetrahydro-2H-pyran-4-yl)ethanol: The reduced form of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde.

    2-(Tetrahydro-2H-pyran-4-yl)acetic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to its combination of a tetrahydropyran ring and an aldehyde group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(oxan-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCJQPPZTFKDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590790
Record name (Oxan-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65626-23-5
Record name (Oxan-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(tetrahydro-pyran-4-yl)-ethanol (13 g, 0.1 mol) in dichloromethane (150 mL) was added pyridinium chlorochromate (43 g, 0.2 mol) portion-wise at room temperature. The dark suspension was stirred at room temperature for 5 h. The reaction mixture was filtered through a short pad of silica gel. The filtrate was concentrated in vacuo to afford (tetrahydro-pyran-4-yl)-acetaldehyde (6.5 g, 50%) as a yellow oil which was used in the next step without purification.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
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